molecular formula C13H14N4 B13347471 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13347471
M. Wt: 226.28 g/mol
InChI Key: WEWRGFOLHLONGS-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a carbonitrile group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired pyrazole derivative.

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the isobutyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isobutyl group may yield isobutyric acid, while reduction of the carbonitrile group may produce 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-amine.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-ol: This compound differs by the presence of a hydroxyl group at position 5 instead of a carbonitrile group at position 4. It may exhibit different chemical reactivity and biological activity.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-ylmethanamine: This compound has a methanamine group at position 4 instead of a carbonitrile group. It may have different applications and properties compared to the carbonitrile derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3-pyridin-4-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,8H2,1-2H3

InChI Key

WEWRGFOLHLONGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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